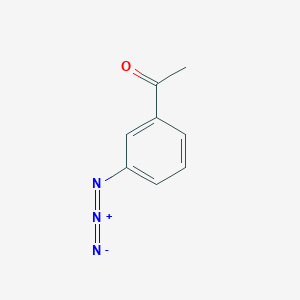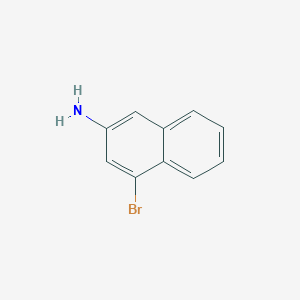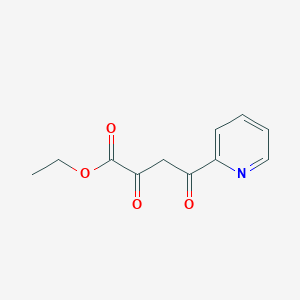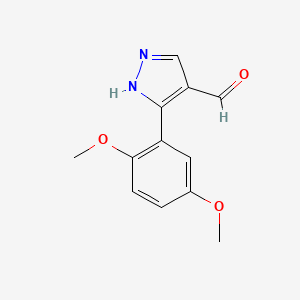
3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde (3-DMPPC) is a novel small molecule that has been studied for its potential applications in various scientific research areas. This molecule has been synthesized using a straightforward and efficient method and is composed of a pyrazole ring and an aldehyde group. It has been used in a variety of laboratory experiments, such as in the synthesis of heterocyclic compounds, as a catalyst in organic transformations, and as a precursor for the synthesis of various organic compounds. In addition, 3-DMPPC has been studied for its biochemical and physiological effects, as well as its potential applications in drug discovery.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis of Novel Pyrazole Chalcones : A series of pyrazole chalcones, including derivatives of 1H-pyrazole-4-carbaldehyde, were synthesized and evaluated for their antimicrobial activities against pathogenic bacteria and fungi. These compounds showed promising antimicrobial properties, suggesting their potential as lead compounds in drug discovery (Bandgar et al., 2009).
Antioxidant Properties
- Evaluation of Antioxidant Activity : Derivatives of 1H-pyrazole-4-carbaldehyde were synthesized and their antioxidant potency was assessed using various methods. Certain compounds demonstrated significant antioxidant activity, comparable to standard drugs, indicating their potential use in combating oxidative stress-related disorders (Sudha et al., 2021).
Anti-Inflammatory Properties
- Anti-Inflammatory Activity Assessment : Similar compounds were also screened for their anti-inflammatory properties, showing significant activity compared to standard drugs. This highlights the potential therapeutic applications of these compounds in inflammatory diseases (Sudha et al., 2021).
Synthesis of Novel Derivatives
- Efficient Synthesis Techniques : Research has been conducted on developing efficient synthesis methods for creating highly functionalized derivatives of 1H-pyrazole-4-carbaldehyde. These derivatives have various potential applications in medicinal chemistry (Thakrar et al., 2012).
Nonlinear Optical Properties
- Study of Nonlinear Optical (NLO) Properties : Pyrazole-based derivatives have been synthesized and analyzed for their potential as nonlinear optical materials. The compounds showed high first hyperpolarizability, indicating their potential application in optical technologies (Lanke & Sekar, 2016).
Anticonvulsant and Analgesic Studies
- Anticonvulsant and Analgesic Effects : Research involving the synthesis of new pyrazole analogues, including derivatives of 1H-pyrazole-4-carbaldehyde, demonstrated notable anticonvulsant and analgesic activities in vivo. These findings are significant for the development of new therapeutic agents (Viveka et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as inhibiting or activating enzymatic activity, modulating receptor function, or altering cellular signaling pathways .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it could potentially be absorbed and distributed throughout the body
Result of Action
Based on the biological activities of similar compounds , it’s possible that this compound could have diverse effects at the molecular and cellular levels, potentially influencing processes such as cell signaling, gene expression, and enzymatic activity.
Biochemical Analysis
Biochemical Properties
3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with copper complexes, forming stable structures that can be studied for their electrochemical properties
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with copper complexes suggests a potential role in redox reactions and electron transfer processes . Additionally, changes in gene expression induced by the compound can further elucidate its molecular mechanism of action.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical for its application in laboratory settings. Studies on similar compounds have shown that they can undergo significant changes in their effects over time, including degradation and loss of activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be insufficient to elicit a significant response . It is crucial to determine the optimal dosage for achieving the desired effects without causing harm to the subjects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, similar compounds have been shown to undergo hydroxylation and demethylation reactions . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Understanding these interactions is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-9-3-4-11(17-2)10(5-9)12-8(7-15)6-13-14-12/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSSPFHUWREFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219658 | |
| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879996-64-2 | |
| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)
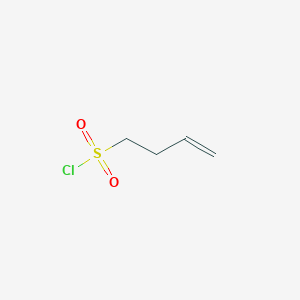
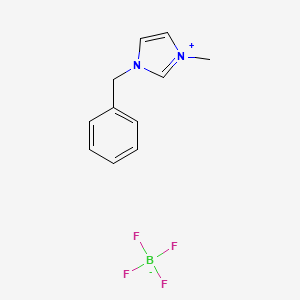
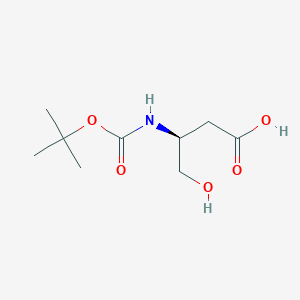
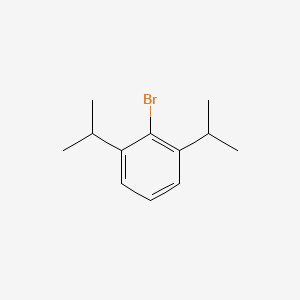
![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

